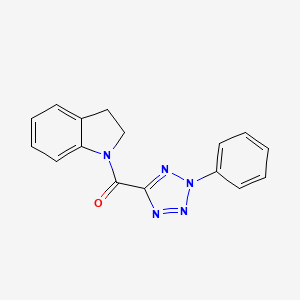

indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is a compound that belongs to the class of organic compounds known as phthalimides . It’s a part of a new class of angiotensin-II receptor antagonists .

Synthesis Analysis

The synthesis of similar compounds involves a variety of phenols . A series of compounds were synthesized using a variety of phenols . Another method involves the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular structure of similar compounds was established by FTIR, 1 HNMR, and 13 CNMR techniques . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of alcohols/phenols with carboxylic acids known as esterification . This is a reversible reaction, thus esters may undergo hydrolysis to yield alcohol along with organic acid .Physical And Chemical Properties Analysis

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Genotoxic Properties

A study aimed at investigating the genotoxic properties of synthetic cannabinoids, including compounds structurally similar to indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone, found no evidence for the induction of gene mutations in bacterial tests but observed dose-dependent effects in in vitro single cell gel electrophoresis assays. These findings suggest potential DNA damage, which could imply risks of cancer in consumers (Ferk et al., 2016).

Anti-Cancer Activity

Research on new pyrazolinyl-indole derivatives has shown remarkable cytotoxic activities against various cancer cell lines, including leukemia, colon, breast, and melanoma. Molecular docking studies further validate their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, highlighting their potential as cancer therapeutics (Khalilullah et al., 2022).

Antimicrobial Activity

Indole-based compounds, including those related to indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone, have been synthesized and tested for their antimicrobial potential. A study focusing on novel indole-based 1,3,4-oxadiazoles demonstrated antibacterial and antifungal activities, pointing to their utility in combating microbial infections (Nagarapu & Pingili, 2014).

Tubulin Interactions and Antitumor Activity

Compounds derived from indole, such as I-387, have shown antitubulin action and potent antitumor activity in preclinical models, indicating their potential as cancer treatments. These compounds exhibit less neurotoxicity and avoid drug resistance mediated by P-glycoprotein, offering advantages over traditional chemotherapy agents (Ahn et al., 2011).

Cannabimimetic Effects

The compound UR-144 and its related derivatives have been studied for their cannabimimetic effects. Research includes the identification of new compounds used as adulterants in herbal products, providing insights into their biological activities and potential for abuse (Nakajima et al., 2011).

Mécanisme D'action

Orientations Futures

The future directions of research on similar compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-(2-phenyltetrazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(20-11-10-12-6-4-5-9-14(12)20)15-17-19-21(18-15)13-7-2-1-3-8-13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKFEULXCXFKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2711378.png)

![N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711379.png)

![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711380.png)

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2711385.png)

![2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2711387.png)

![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)

![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)

![3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2711394.png)